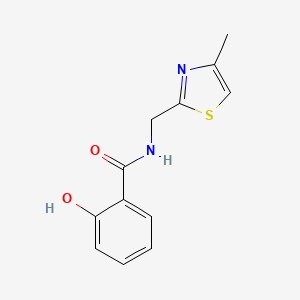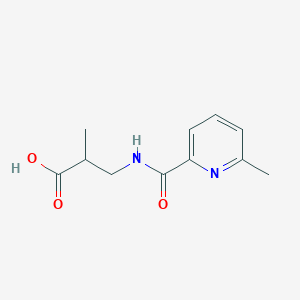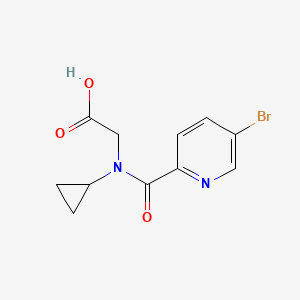
Cu-DOBDC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper 2,5-dioxidobenzene-1,4-dicarboxylate, commonly referred to as Cu-DOBDC, is a metal-organic framework (MOF) composed of copper ions coordinated with 2,5-dioxidobenzene-1,4-dicarboxylate ligands. This compound is known for its high surface area, porosity, and unique chemical properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cu-DOBDC can be synthesized using a variety of methods, including solvothermal and mechanochemical synthesis. In the solvothermal method, copper salts and 2,5-dioxidobenzene-1,4-dicarboxylate are dissolved in an organic solvent such as dimethylformamide (DMF) or diethylformamide (DEF) and heated in an autoclave . The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of crystalline this compound.
Mechanochemical synthesis involves grinding copper nitrate salts with 2,5-dioxidobenzene-1,4-dicarboxylate in the presence of a small amount of organic solvent or water . This method is more sustainable and can be completed in a shorter time compared to solvothermal synthesis.
Industrial Production Methods: Industrial production of this compound often employs the solvothermal method due to its scalability and ability to produce high-quality crystalline materials. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Cu-DOBDC undergoes various chemical reactions, including adsorption, reduction, and catalytic reactions. One notable reaction is the adsorption of carbon dioxide, where this compound exhibits high affinity and capacity for CO2 capture . Additionally, this compound can participate in reduction reactions, such as the reduction of copper(II) ions to copper(I) ions, which can be facilitated by reducing agents like ascorbic acid .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include carbon dioxide for adsorption studies, ascorbic acid for reduction reactions, and various organic solvents for catalytic reactions. The conditions for these reactions vary depending on the specific application but often involve controlled temperatures and pressures to optimize performance.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type. For example, in CO2 adsorption studies, the primary product is the adsorbed CO2 within the MOF structure . In reduction reactions, the product is typically copper(I) ions coordinated within the MOF framework .
Wissenschaftliche Forschungsanwendungen
Cu-DOBDC has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including cycloaddition and oxidation reactions . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a biosensor for detecting specific biomolecules . In industry, this compound is utilized for gas storage and separation, particularly for capturing and storing carbon dioxide .
Wirkmechanismus
The mechanism of action of Cu-DOBDC involves its high surface area and porosity, which allow for efficient adsorption and interaction with target molecules. The copper ions within the MOF framework provide active sites for catalytic reactions and facilitate the binding of guest molecules . The molecular targets and pathways involved in these interactions depend on the specific application, such as CO2 adsorption or catalytic oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Cu-DOBDC is part of a family of metal-organic frameworks that include other compounds such as magnesium 2,5-dioxidobenzene-1,4-dicarboxylate (Mg-DOBDC), zinc 2,5-dioxidobenzene-1,4-dicarboxylate (Zn-DOBDC), and cobalt 2,5-dioxidobenzene-1,4-dicarboxylate (Co-DOBDC) . Compared to these similar compounds, this compound exhibits unique properties such as higher CO2 adsorption capacity and catalytic activity due to the presence of copper ions . The higher charge density of copper ions enhances the binding interactions with guest molecules, making this compound a superior material for specific applications .
Similar Compounds
- Magnesium 2,5-dioxidobenzene-1,4-dicarboxylate (Mg-DOBDC)
- Zinc 2,5-dioxidobenzene-1,4-dicarboxylate (Zn-DOBDC)
- Cobalt 2,5-dioxidobenzene-1,4-dicarboxylate (Co-DOBDC)
- Nickel 2,5-dioxidobenzene-1,4-dicarboxylate (Ni-DOBDC)
- Iron 2,5-dioxidobenzene-1,4-dicarboxylate (Fe-DOBDC)
These compounds share similar structural frameworks but differ in their metal ion centers, which influence their chemical properties and applications .
Eigenschaften
Molekularformel |
C8H6Cu2O8 |
|---|---|
Molekulargewicht |
357.22 g/mol |
IUPAC-Name |
dicopper;2,5-dioxidoterephthalate;dihydrate |
InChI |
InChI=1S/C8H6O6.2Cu.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |
InChI-Schlüssel |
VWYOAQQCTCVDGS-UHFFFAOYSA-J |
Kanonische SMILES |
C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)



![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)


![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)
